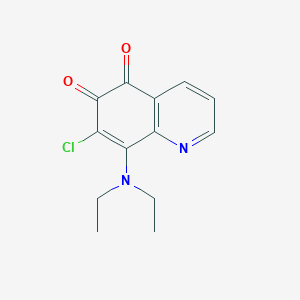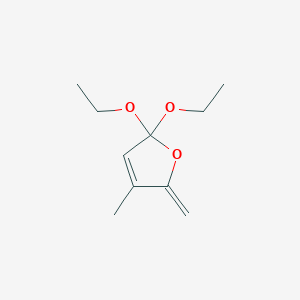
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran is a heterocyclic organic compound. It belongs to the class of dihydrofurans, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes two ethoxy groups, a methyl group, and a methylene group attached to a dihydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with ethylating agents in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The ethoxy and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran involves its interaction with various molecular targets. The ethoxy and methylene groups play a crucial role in its reactivity and interactions. The compound can participate in various chemical pathways, leading to the formation of different products depending on the conditions.
Comparison with Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: Similar in structure but lacks the ethoxy and methylene groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with different applications.
Uniqueness: 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
CAS No. |
87841-02-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,2-diethoxy-4-methyl-5-methylidenefuran |
InChI |
InChI=1S/C10H16O3/c1-5-11-10(12-6-2)7-8(3)9(4)13-10/h7H,4-6H2,1-3H3 |
InChI Key |
IGMPDPPHKYVAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C=C(C(=C)O1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)

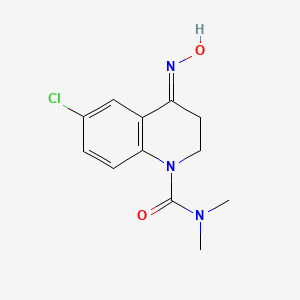
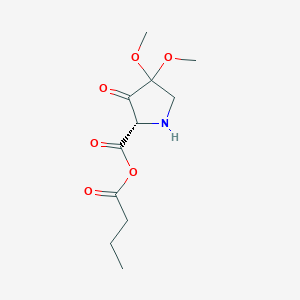

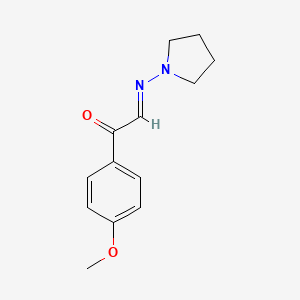
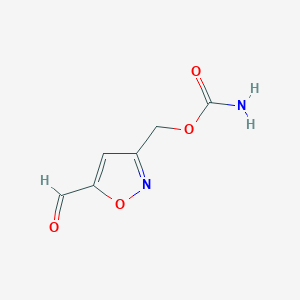
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

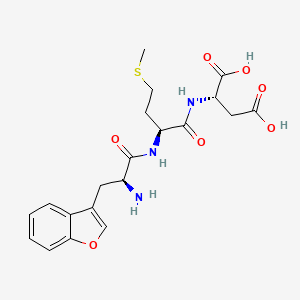
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
